Ochratoxin C (OTC) is a mycotoxin, a naturally occurring toxin produced by certain fungi, primarily belonging to the Aspergillus and Penicillium genera [, , ]. Specifically, OTC is an ethyl ester analog of Ochratoxin A (OTA), another prominent mycotoxin in this family [, , ]. Structurally, it is composed of a dihydrocoumarin moiety linked to a molecule of phenylalanine, with an ethyl ester group attached [, ].
While not as extensively studied as OTA, OTC remains a subject of interest for researchers due to its potential to convert into the more toxic OTA within living organisms [, ]. This conversion implies that OTC might possess a comparable toxicity profile to OTA, raising concerns about its presence in food and feed [, ].
Scientific research on OTC primarily focuses on understanding its occurrence, metabolism, and potential toxicological implications in comparison to OTA [, , , ]. This includes investigating its formation in various food and feed sources, its transformation into OTA, and its potential to induce similar toxic effects [, , ].
Ochratoxin C is synthesized by various molds, especially Aspergillus carbonarius and Penicillium verrucosum, which are commonly found in agricultural products such as grains, coffee, and dried fruits. These fungi thrive under specific environmental conditions that promote their growth, leading to the production of ochratoxins in contaminated food products.
Ochratoxin C is classified as a secondary metabolite and falls under the category of mycotoxins. It is structurally related to ochratoxin A but differs in its chemical composition, specifically in the presence of an ethyl group rather than a chloride atom. This structural variation influences its biological activity and toxicity.
The synthesis of ochratoxin C can occur naturally through fungal biosynthesis or can be achieved via chemical synthesis in laboratory settings. The natural biosynthetic pathway involves polyketide synthases and non-ribosomal peptide synthetases that facilitate the assembly of the ochratoxin scaffold.
Technical Details:
The molecular formula of ochratoxin C is . Its structure comprises an isocoumarin moiety linked to an ethyl group, distinguishing it from other ochratoxins.
Data:
Ochratoxin C can undergo various chemical reactions typical for esters and aromatic compounds. Notably, it may participate in hydrolysis under acidic or basic conditions, leading to the formation of its parent compound, ochratoxin A.
Technical Details:
Data:
Ochratoxin C has limited applications compared to other mycotoxins but plays a role in research concerning food safety and mycotoxicology. Its detection in food products is critical for assessing contamination levels and ensuring public health safety.
Research Applications:
Ochratoxin C (OTC) was first identified shortly after the landmark 1965 discovery of ochratoxin A (OTA) by South African researchers studying Aspergillus ochraceus metabolites. Van der Merwe et al. isolated OTC as a structurally analogous ethyl ester derivative of OTA during systematic characterization of fungal secondary metabolites in contaminated corn meal [1] [10]. This discovery expanded the ochratoxin family, which initially comprised OTA (the chlorinated free acid) and OTB (the non-chlorinated analog). Historically, OTC was classified as a "minor" ochratoxin due to its lower natural abundance compared to OTA, though recent analytical advances have revealed its broader significance in food contamination networks [3] [5]. The early taxonomic confusion surrounding OTC-producing fungi (initially misattributed solely to A. ochraceus) delayed recognition of its global distribution in food systems until molecular diagnostics clarified production capabilities in multiple Aspergillus and Penicillium species [7] [8].
Table 1: Historical Timeline of Ochratoxin Discoveries
Year | Event | Significance |
---|---|---|
1965 | Van der Merwe identifies OTA from Aspergillus ochraceus | Foundation of ochratoxin research [1] |
1969 | Structural characterization of OTC as OTA ethyl ester | Expansion of ochratoxin family [5] |
2001 | Confirmation of Penicillium nordicum as OTC producer | Recognition of multi-genera production [1] |
2020s | Advanced detection methods reveal OTC in global commodities | Understanding co-occurrence patterns [3] [5] |
OTC biosynthesis occurs in phylogenetically distinct fungal genera, primarily within Aspergillus section Circumdati and Penicillium subgenus Penicillium. Key producers include:
Molecular identification relies on PCR amplification of polyketide synthase genes (AoOTA, AoPks, PenPks), which correlate with OTC biosynthetic capability. Strain-specific primers differentiate high-yield producers like A. westerdijkiae from lower-yield relatives [8].
Table 2: Key OTC-Producing Fungi and Their Food Niches
Species | Section/Subgenus | Primary Commodities | Optimal Temp (°C) |
---|---|---|---|
Aspergillus ochraceus | Circumdati | Corn, peanuts, coffee | 25–30 |
A. westerdijkiae | Circumdati | Coffee beans, cocoa | 25–30 |
Penicillium verrucosum | Penicillium | Cereals (wheat, barley) | 20–25 |
A. carbonarius | Nigri | Grapes, wine | 10–20 |
OTC (C22H22ClNO6, MW 431.87 g/mol) is the ethyl ester derivative of OTA, featuring:
This esterification significantly alters physicochemical properties compared to OTA:
Table 3: Structural and Physicochemical Comparison of Key Ochratoxins
Parameter | Ochratoxin A (OTA) | Ochratoxin B (OTB) | Ochratoxin C (OTC) |
---|---|---|---|
Chemical Formula | C20H18ClNO6 | C20H19NO6 | C22H22ClNO6 |
Molecular Weight | 403.8 g/mol | 369.4 g/mol | 431.9 g/mol |
Chlorine Atom | Yes | No | Yes |
C-7 Substituent | Free carboxylic acid | Free carboxylic acid | Ethyl ester |
logP (Predicted) | 3.5 | 2.9 | 4.2 |
UV λmax | 333 nm | 318 nm | 330 nm |